1-Acetylindazole-4-boronic acid
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Overview
Description
1-Acetylindazole-4-boronic acid is a boronic acid derivative that features an indazole ring substituted with an acetyl group at the 1-position and a boronic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetylindazole-4-boronic acid can be synthesized through several methods. One common approach involves the cross-coupling of aryl- or heteroarylboronic acids with electrophilic indolyl templates. For example, chloro-, bromo-, bromoindolyl phosphate, and triflates can all couple with boronic acids under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary, but they generally follow similar principles to those used in laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Acetylindazole-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.
Scientific Research Applications
1-Acetylindazole-4-boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Acetylindazole-4-boronic acid depends on its specific applicationThis property is exploited in various sensing applications and in the development of enzyme inhibitors . The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
1-Acetylindazole-4-boronic acid can be compared with other boronic acid derivatives and indazole-based compounds:
Properties
IUPAC Name |
(1-acetylindazol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O3/c1-6(13)12-9-4-2-3-8(10(14)15)7(9)5-11-12/h2-5,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQIXQCAEUGQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NN(C2=CC=C1)C(=O)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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